5-Iodo-3-indolyl-beta-D-galactopyranoside
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Overview
Description
5-Iodo-3-indolyl-beta-D-galactopyranoside: is a chromogenic substrate used primarily for the detection of beta-galactosidase activity. This compound is similar to X-gal but generates a purple-colored precipitate upon enzymatic hydrolysis . It is widely used in molecular biology, particularly in gene expression studies and cloning experiments.
Mechanism of Action
Target of Action
The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .
Biochemical Pathways
The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .
Result of Action
The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.
Action Environment
The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.
Biochemical Analysis
Biochemical Properties
5-Iodo-3-indolyl-beta-D-galactopyranoside interacts with the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, it generates a purple colored precipitate . This color change allows for the visualization of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for β-galactosidase . The enzyme’s activity can be visualized through the color change that occurs upon hydrolysis of the substrate . This can provide insights into cellular processes related to β-galactosidase activity, such as gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-galactosidase . The enzyme cleaves the glycosidic bond of the substrate, resulting in a color change . This allows for the visualization of β-galactosidase activity at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation . The substrate is stable and soluble in water and DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to changes in β-galactosidase activity.
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for β-galactosidase . The enzyme cleaves the substrate, resulting in a color change that can be used to visualize β-galactosidase activity .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of β-galactosidase, the enzyme with which it interacts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside typically involves the iodination of 3-indolyl-beta-D-galactopyranoside. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in water and dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-indolyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing 5-iodo-3-indolyl and beta-D-galactose .
Common Reagents and Conditions:
Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at a pH optimal for enzyme activity.
Major Products:
5-Iodo-3-indolyl: This is the primary product formed upon enzymatic hydrolysis.
Beta-D-galactose: Released as a byproduct during the hydrolysis reaction.
Scientific Research Applications
Chemistry: 5-Iodo-3-indolyl-beta-D-galactopyranoside is used as a chromogenic substrate in various chemical assays to detect beta-galactosidase activity. It is particularly useful in colorimetric assays where the formation of a purple precipitate indicates enzyme activity .
Biology: In molecular biology, this compound is used in gene expression studies to monitor the activity of beta-galactosidase as a reporter enzyme. It is also employed in histochemical staining to visualize beta-galactosidase activity in tissue samples .
Medicine: While not directly used in therapeutic applications, this compound is valuable in medical research for studying gene expression and enzyme activity in various disease models .
Industry: The compound is used in industrial biotechnology for the development of diagnostic assays and biosensors that detect beta-galactosidase activity .
Comparison with Similar Compounds
X-gal (5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside): Generates a blue precipitate upon hydrolysis by beta-galactosidase.
Red-beta-D-galactopyranoside (5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside): Produces a red or magenta precipitate.
Rose-beta-D-galactopyranoside (6-Chloro-3-indoxyl-beta-D-galactopyranoside): Results in an intense pink precipitate.
Green-beta-D-galactopyranoside (N-Methylindolyl-beta-D-galactopyranoside): Forms a green precipitate.
Uniqueness: 5-Iodo-3-indolyl-beta-D-galactopyranoside is unique in its ability to generate a purple-colored precipitate, which provides a distinct visual marker compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCQUZRJVDUFR-MBJXGIAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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